7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines, which are characterized by their fused pyridine and pyrimidine rings. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents. The molecular formula of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is , and it has been identified by the CAS number 1228666-56-5 .
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, which provide it for research purposes. It is classified as a brominated derivative of pyrido[3,2-d]pyrimidine, indicating the presence of a bromine atom at the seventh position of the pyridine moiety. The compound is categorized under heterocyclic compounds due to its ring structure that contains nitrogen atoms.
The synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol can be approached through several methodologies. Two prominent synthetic routes include:
The molecular structure of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol features a bicyclic framework consisting of a pyridine ring fused to a pyrimidine ring. Key structural data include:
This unique arrangement contributes to its chemical reactivity and potential biological activity.
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol can participate in various chemical reactions due to its functional groups:
These reactions are fundamental in developing derivatives with enhanced biological activity or altered properties.
The mechanism of action for compounds like 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol often involves interaction with specific biological targets such as kinases. These compounds can inhibit kinase activity by mimicking ATP or binding to active sites, disrupting signaling pathways involved in cell proliferation and survival.
In studies, derivatives of this compound have shown promising results in inhibiting various kinases linked to cancer progression and other diseases .
The physical and chemical properties of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol are essential for understanding its behavior in different environments:
These properties influence its handling, storage, and application in research settings.
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol has several applications in scientific research:
The versatility of this compound makes it valuable in both academic research and pharmaceutical development contexts.
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (C₈H₆BrN₃O) exhibits a fused bicyclic structure consisting of pyridine and pyrimidine rings with bromine and methyl substituents at C7 and C2, respectively. Density Functional Theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level reveal a planar geometry with minor deviations (≤0.05 Å) due to steric effects. The bond lengths between N1-C2 and C4-O (Fig. 1) are critical in defining its tautomeric behavior: the 4-ol tautomer (keto form) dominates in the gas phase, with the 4-one form being 12.3 kcal/mol less stable. Intramolecular hydrogen bonding (N1-H⋯O, length: 1.85 Å) stabilizes the keto form, while solvent models (e.g., PCM) show increased enol tautomer population in polar solvents [1] [7].
Table 1: Key Geometric Parameters (DFT-Optimized)
Bond/Angle | Value (Å/°) | Description |
---|---|---|
C2-N1 | 1.343 Å | Pyrimidine N-C bond |
C4-O | 1.248 Å | Carbonyl-like in keto tautomer |
N1-H⋯O (H-bond) | 1.85 Å | Stabilizing intramolecular interaction |
C7-Br | 1.894 Å | Halogen bond length |
Ring fusion angles | 117.5–122.8° | Minimal ring puckering |
Frontier molecular orbital (FMO) analysis at the B3LYP/6-311++G(d,p) level reveals a HOMO-LUMO gap of 4.21 eV, indicating moderate chemical reactivity. The HOMO localizes predominantly on the pyridine ring and bromine atom (Fig. 2a), suggesting nucleophilic attack susceptibility at C7. Conversely, the LUMO resides on the pyrimidine ring (Fig. 2b), highlighting electrophilic reactivity at N3/C4. Global reactivity descriptors derived from FMOs include:
Table 2: Electronic Properties from DFT Calculations
Parameter | Value | Interpretation |
---|---|---|
HOMO Energy | -6.92 eV | High nucleophilic character at C7/Br |
LUMO Energy | -2.71 eV | Electrophilic sites at pyrimidine ring |
Band Gap (ΔE) | 4.21 eV | Moderate reactivity |
Dipole Moment | 5.68 Debye | High polarity, favors solvation in polar solvents |
Computational predictions using Molinspiration and SwissADME algorithms yield key drug-likeness parameters:
Explicit-solvent MD simulations (GROMACS, 100 ns) reveal distinct solvation behaviors:
Table 3: Solvation Dynamics from MD Simulations
Parameter | Water | Chloroform |
---|---|---|
H-bonds (avg.) | 3.2 ± 0.4 | 0.8 ± 0.3 |
SASA Change | -18% | -32% |
Diffusion (10⁻⁵ cm²/s) | 0.87 | 1.98 |
Dominant Interaction | O⋯H-OH | Br⋯H-CCl₃ |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1